Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate
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Overview
Description
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C14H20O8 It is a derivative of cyclohexane, where four carboxylate groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and each carboxylate group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl cyclohexane-1,2,4,5-tetracarboxylate typically involves the esterification of cyclohexane-1,2,4,5-tetracarboxylic acid. One common method is the reaction of cyclohexane-1,2,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where cyclohexane-1,2,4,5-tetracarboxylic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,2,4,5-tetracarboxylic acid and methanol.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Cyclohexane-1,2,4,5-tetracarboxylic acid and methanol.
Reduction: Cyclohexane-1,2,4,5-tetracarboxylic alcohol.
Substitution: Depending on the nucleophile used, products such as cyclohexane-1,2,4,5-tetracarboxamide or cyclohexane-1,2,4,5-tetracarboxylthiol may be formed.
Scientific Research Applications
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of polymers and resins, where its multiple carboxylate groups can act as cross-linking agents.
Mechanism of Action
The mechanism of action of tetramethyl cyclohexane-1,2,4,5-tetracarboxylate depends on its application. In drug delivery, the ester groups can be hydrolyzed by esterases in the body to release the active drug. The hydrolysis process involves the cleavage of the ester bond, resulting in the formation of cyclohexane-1,2,4,5-tetracarboxylic acid and methanol. The molecular targets and pathways involved vary depending on the specific drug being delivered.
Comparison with Similar Compounds
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Cyclohexane-1,2,4,5-tetracarboxylic acid: The parent compound, which lacks the ester groups.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: A similar compound where the cyclohexane ring is replaced by a benzene ring.
Cyclohexane-1,2,4,5-tetracarboxamide: A derivative where the ester groups are replaced by amide groups.
Properties
Molecular Formula |
C14H20O8 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
tetramethyl cyclohexane-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H20O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
WXORPFRDBYGNKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(CC1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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